molecular formula C8H9ClO B3031752 2-Chloro-4,6-dimethylphenol CAS No. 6641-04-9

2-Chloro-4,6-dimethylphenol

Cat. No.: B3031752
CAS No.: 6641-04-9
M. Wt: 156.61 g/mol
InChI Key: UYQJDLQDEOPDJX-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylphenol is an organic compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol . This chlorinated dimethylphenol is a solid, small molecule of interest in several research fields . In environmental science, chlorinated phenols like this compound are frequently studied as model compounds or potential intermediates in the chlorination of phenolic structures found in dissolved organic matter and anthropogenic micropollutants during water treatment research . The reactivity of phenolic compounds with disinfectants like chlorine is a key parameter for understanding the formation of potentially toxic disinfection by-products (DBPs) . One area of investigation involves the enhanced abatement of phenolic compounds by chlorine in the presence of metal oxides like CuO, where the reaction pathway may shift from the typical electrophilic aromatic substitution to an alternative mechanism, potentially reducing the yield of chlorinated by-products . This makes it a valuable compound for probing reaction mechanisms and kinetics in advanced oxidation and catalytic processes. The product is provided for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can access this compound with the CAS Number 6641-04-9 and MDL number MFCD22414676 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,6-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQJDLQDEOPDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286955
Record name 2-chloro-4,6-dimethylphenol
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Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6641-04-9
Record name NSC48420
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-4,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 4,6 Dimethylphenol and Its Analogs

Direct Halogenation of Dimethylphenols

Direct halogenation represents a primary route for the synthesis of halogenated dimethylphenols. This approach involves the introduction of a halogen atom directly onto the aromatic ring of a dimethylphenol substrate.

Electrophilic Chlorination Mechanisms (e.g., of 2,6-Dimethylphenol)

The chlorination of phenols, such as 2,6-dimethylphenol (B121312), proceeds through an electrophilic aromatic substitution mechanism. nih.gov The hydroxyl group of the phenol (B47542) is a strong activating group, directing the incoming electrophile (in this case, a chloronium ion or a polarized chlorine species) to the ortho and para positions. nih.govepa.gov In the case of 2,6-dimethylphenol, the ortho positions are already occupied by methyl groups. Therefore, electrophilic attack is directed to the para position, yielding 4-chloro-2,6-dimethylphenol (B73967).

The reaction is initiated by the attack of the electron-rich aromatic ring on the electrophilic chlorine source. nih.gov This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the aromatic ring, with significant contributions from the ortho and para positions relative to the hydroxyl group. The final step involves the departure of a proton from the site of chlorination, restoring the aromaticity of the ring and yielding the chlorinated phenol product.

Under certain conditions, such as in the presence of excess chlorine, further chlorination can occur, leading to the formation of polychlorinated species. nih.gov The reaction of hypochlorous acid (HOCl) with phenols initially produces 2- and 4-chlorophenol, which can then undergo further reaction to yield 2,4- and 2,6-dichlorophenol, and subsequently 2,4,6-trichlorophenol (B30397). nih.gov

Stereochemical Considerations in Chlorination Reactions

The chlorination of phenols can lead to the formation of various isomers, and the stereochemical outcome is influenced by the substitution pattern of the starting phenol. For instance, the chlorination of 2,6-dimethylphenol can result in the formation of C2-epimeric pentachlorocyclohex-3-enones. researchgate.net

Research into the chlorination of 2,4-dichloro-3,6-dimethylphenol (B13818380) has shown that electrophilic attack of chlorine on the corresponding 2,4,6-trichloro-3,6-dimethylcyclohexa-2,4-dienone results in the formation of trans-pentachloro ketones. publish.csiro.au The stereochemistry of these addition products can be determined through methods such as X-ray crystallography. publish.csiro.au The formation of specific stereoisomers is often dictated by the steric hindrance and electronic effects of the substituents on the phenol ring. researchgate.netepa.gov

Reaction Conditions and Catalysis in Chlorination Processes

The regioselectivity and efficiency of chlorination reactions are highly dependent on the reaction conditions and the choice of catalyst. Various chlorinating agents can be employed, including chlorine gas, sulfuryl chloride, and N-chlorosuccinimide (NCS). google.comacs.org

Catalysts play a crucial role in enhancing the rate and selectivity of the chlorination. Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used to activate the chlorinating agent. mdpi.com For example, the chlorination of 3,5-dimethylphenol (B42653) to produce 4-chloro-3,5-dimethylphenol (B1207549) can be catalyzed by cupric salts in an organic solvent. google.com Iron(III) chloride has also been shown to be an effective catalyst for the chlorination of activated arenes, including phenols. acs.org

The choice of solvent can also influence the outcome of the reaction. Solvents such as dichloromethane, chloroform (B151607), and acetic acid are often used. google.com In some cases, the reaction can be carried out in the absence of a solvent. mdpi.com Temperature is another critical parameter that can affect the product distribution. For instance, ortho-selective chlorination of phenols using sulfuryl chloride can be achieved at elevated temperatures in the presence of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) as a catalyst. researchgate.net

Table 1: Examples of Catalysts and Conditions for Phenol Chlorination

Phenol Substrate Chlorinating Agent Catalyst Solvent Key Observation Reference
3,5-Dimethylphenol Not specified Cupric salt Organic solvent Synthesis of 4-chloro-3,5-dimethylphenol google.com
Activated Arenes (including phenols) N-Chlorosuccinimide (NCS) Iron(III) chloride [BMIM]NTf₂ Efficient monochlorination acs.org
Phenols Sulfuryl chloride 2,2,6,6-Tetramethylpiperidine (TMP) Aromatic solvents ortho-selective chlorination researchgate.net
Phenols Sulfuryl chloride Poly(alkylene sulphide)s / Lewis acid (AlCl₃ or FeCl₃) Often solvent-free High para-regioselectivity mdpi.com

Synthesis through Derivatization of Phenolic Precursors

An alternative to direct halogenation is the synthesis of chlorinated dimethylphenols through the derivatization of phenolic precursors. This often involves multi-step synthetic sequences.

Formation of Chlorinated Dimethylphenols from 2,6-Dimethylphenol

2,6-Dimethylphenol serves as a versatile starting material for the synthesis of various derivatives. nih.gov For instance, it can be halogenated to produce chlorinated analogs. epa.gov The oxidative polymerization of 2,6-dimethylphenol can be catalyzed by copper complexes. researchgate.net Furthermore, a multi-step process starting from phenol can yield 2,6-dimethylphenol, which can then be subjected to further reactions. google.com This process involves the tertiary butylation of phenol, followed by hydroxymethylation, reduction, and finally de-tert-butylation. google.com

Multi-step Synthetic Approaches to Halogenated Phenoxy Derivatives

Multi-step synthesis provides a powerful strategy for the preparation of complex halogenated phenoxy derivatives. libretexts.org This approach allows for the introduction of various functional groups and the construction of specific molecular architectures. For example, phenoxy acetic acid derivatives can be prepared from substituted phenols and chloroacetic acid. nih.gov Halogen-containing phenoxy derivatives have been synthesized and have shown enhanced anti-inflammatory activity. nih.gov

A general strategy for multi-step synthesis involves a sequence of reactions such as nitration, reduction, and halogenation to achieve the desired substitution pattern on an aromatic ring. libretexts.org The synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol, an intermediate for certain pharmaceuticals, can be achieved through a multi-step process starting from pyrocatechol. google.com Similarly, the synthesis of 4‐[(2,4‐dichloro‐5‐methoxyphenyl)amino]‐7‐furyl‐3‐quinolinecarbonitrile analogues involves a multi-stage process. researchgate.net

Green Chemistry Approaches in 2-Chloro-4,6-dimethylphenol Synthesis

The development of environmentally benign synthetic routes for the production of chlorinated phenols is a significant focus of green chemistry. Traditional chlorination methods often employ hazardous reagents like chlorine gas and can lead to the formation of multiple chlorinated byproducts, posing environmental and separation challenges. In the context of this compound and its analogs, research has been directed towards cleaner and more selective methodologies, including catalytic processes and the use of less hazardous reagents.

A key precursor for the synthesis of chlorinated 4,6-dimethylphenols is 2,6-dimethylphenol (also known as 2,6-xylenol). The substitution pattern of 2,6-dimethylphenol, with a hydroxyl group and two methyl groups, directs electrophilic substitution, such as chlorination, primarily to the para-position (position 4). Therefore, green synthesis strategies often focus on the selective chlorination of 2,6-dimethylphenol to produce 4-chloro-2,6-dimethylphenol.

One innovative approach involves the use of a silver salt of a weakly coordinating anion, [Ag]2[B12Cl12], as a catalyst in conjunction with (dichloroiodo)benzene (PhICl2) as the chlorinating agent. This system has been shown to effectively chlorinate 2,6-dimethylphenol, yielding exclusively the 4-chloro isomer. amazonaws.com This catalytic method represents a greener alternative to traditional approaches by potentially operating under milder conditions and offering high selectivity, which minimizes waste and simplifies purification. In a comparative study, the catalyzed reaction showed a significantly higher yield than the uncatalyzed reaction. amazonaws.com

For the synthesis of the isomeric 4-chloro-3,5-dimethylphenol from 3,5-dimethylphenol, several green chemistry strategies have been explored, which can be considered analogous to the synthesis of this compound derivatives. One such method is oxychlorination, which utilizes a copper salt catalyst, oxygen, and hydrochloric acid. nih.gov This approach avoids the use of more hazardous chlorinating agents like sulfuryl chloride. Chinese patents have detailed methods that aim to optimize this process by controlling reaction parameters to enhance the selectivity and yield of the desired product. nih.govgoogle.com For instance, one patented method involves using a divalent copper salt as a catalyst in the absence of an organic solvent, where the reaction is stopped at a specific conversion rate of the starting material to prevent the formation of dimeric byproducts. nih.gov

Another green approach for the selective chlorination of dimethylphenol analogs involves the use of sulfur-containing catalysts in conjunction with a Lewis acid. Research has demonstrated that poly(alkylene sulfide)s, when used with a Lewis acid like aluminum or ferric chloride and sulfuryl chloride as the chlorinating agent, can lead to high regioselectivity. acs.orgmdpi.com These catalytic systems have been successfully applied on a commercial scale for the production of 4-chloro-3,5-dimethylphenol. acs.orgmdpi.com The use of a catalyst allows for high conversion rates and selectivity under relatively mild, often solvent-free, conditions. acs.orgmdpi.com

Biocatalysis also presents a promising green avenue for the synthesis of chlorinated phenols. Enzymes such as laccases are being investigated for their potential in regioselective halogenation. iupac.org Furthermore, monooxygenases have been studied for the transformation of 2,6-dimethylphenol, which could be integrated into a multi-step green synthesis pathway. nih.gov These enzymatic methods operate under mild conditions and offer high specificity, reducing the environmental impact of chemical synthesis.

The table below summarizes the findings for the catalytic chlorination of 2,6-dimethylphenol.

PrecursorCatalystChlorinating AgentProductYieldReference
2,6-Dimethylphenol[Ag]2[B12Cl12]PhICl24-Chloro-2,6-dimethylphenol76% amazonaws.com
2,6-DimethylphenolNone (control)PhICl24-Chloro-2,6-dimethylphenol30% amazonaws.com

Reactivity and Reaction Mechanisms of 2 Chloro 4,6 Dimethylphenol

Electrophilic Aromatic Substitution Dynamics

The phenol (B47542) ring of 2-Chloro-4,6-dimethylphenol is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group.

Chlorination of this compound in acetic acid or acetic anhydride (B1165640) solution predominantly yields the corresponding 4-chlorocyclohexa-2,5-dienone. researchgate.netpublish.csiro.au However, when the reaction is carried out in carbon tetrachloride containing pyridine, products resulting from the modification of the 4-methyl group are observed. researchgate.netcanterbury.ac.nz The reaction with N-chlorosuccinimide (NCS) in the presence of a Lewis acid like ferric trichloride (B1173362) leads to the synthesis of 4-chloro-2,6-dimethylphenol (B73967), where the hydrogen at the para-position is replaced by chlorine. acs.org

Nitration and sulfonation are also key electrophilic aromatic substitution reactions. masterorganicchemistry.com The nitration of benzene (B151609) and its derivatives typically involves the use of nitric acid in the presence of sulfuric acid to generate the nitronium ion (NO2+), which acts as the electrophile. masterorganicchemistry.com While specific studies on the nitration of this compound are not detailed in the provided results, the general mechanism would involve the attack of the nitronium ion on the activated aromatic ring.

The reaction of 2-chloro-1,3-dithiane (B1253039) with various substituted phenols, including 2,6-dimethylphenol (B121312), which is structurally similar to the target compound, leads to the formation of 2-(1,3-dithianyl)phenols. mdpi.com This reaction represents the introduction of a protected formyl group onto the aromatic ring via electrophilic substitution. mdpi.com

Oxidative Transformations and Pathways to Quinone Derivatives

The oxidation of phenols can lead to the formation of quinones, which are important compounds in both biological systems and industrial applications. scispace.com The oxidation of this compound can proceed through several pathways, yielding various quinone derivatives.

One common method for the oxidation of phenols to quinones involves the use of sodium perborate (B1237305) on wet montmorillonite (B579905) K10, which acts as an effective oxidizing agent in the solid phase at room temperature. scispace.com While specific data for this compound is not provided, 2,6-dimethylphenol is oxidized to the corresponding quinone using this method. scispace.com Another approach involves the use of sulfuryl chloride to oxidize 1,4-dihydroxy aromatic compounds to their corresponding quinones. google.com

The chlorination of this compound can also lead to oxidative products. In acetic acid or acetic anhydride, the reaction yields predominantly 4-chlorocyclohexa-2,5-dienones. researchgate.netpublish.csiro.au Further chlorination of related compounds like 4,6-dichlorocyclohexa-2,4-dienones can lead to the formation of tetrachloro ketones. publish.csiro.au

Oxidative coupling is another important transformation of phenols. The oxidative coupling of 2,6-dimethylphenol, a related compound, is catalyzed by a dicopper(II) complex and yields polyphenylene ether (PPE). researchgate.net This type of reaction generally involves the formation of a C-O bond. researchgate.net

Table 1: Examples of Oxidative Transformations of Phenols

Starting Phenol Reagent/Catalyst Product Reference
2,6-dimethylphenol Sodium perborate / Montmorillonite K10 2,6-dimethyl-p-benzoquinone scispace.com
This compound Chlorine / Acetic Acid 4-chlorocyclohexa-2,5-dienone researchgate.netpublish.csiro.au
2,6-dimethylphenol Dicopper(II) complex Polyphenylene ether researchgate.net
1,4-dihydroxy aromatic compounds Sulfuryl chloride Corresponding quinones google.com

Reductive Dechlorination and Dechlorination Mechanisms

Reductive dechlorination is a crucial reaction for the detoxification of chlorinated organic compounds. This process involves the replacement of a chlorine atom with a hydrogen atom.

Anaerobic biodegradation of chlorophenols often proceeds through reductive dechlorination. researchgate.net For instance, the degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) in a laboratory setting using palladium-coated iron (Pd/Fe) as a reactive medium resulted in its complete dechlorination to phenol. nih.gov This chemical degradation can be followed by a biological step where the resulting phenol is further broken down. nih.gov

In some bacterial degradation pathways, dechlorination is a critical initial step. researchgate.net For example, the aerobic degradation of 2-chloro-4-nitrophenol (B164951) by Rhodococcus imtechensis strain RKJ300 involves an initial oxygenase attack to form chlorohydroquinone, which then undergoes reductive dechlorination. researchgate.netsjtu.edu.cn

The mechanism of dechlorination can be influenced by the specific conditions and the nature of the catalyst or microbial enzymes involved. In the case of Pd/Fe, the iron acts as the electron donor for the reduction, while the palladium serves as a catalyst.

Nucleophilic Substitution Reactions Involving the Chlorine Moiety

The chlorine atom on the aromatic ring of this compound can undergo nucleophilic substitution, making the compound a useful intermediate in organic synthesis. smolecule.com

One example is the Williamson ether synthesis, a classic method for forming ethers. wisc.edu In a related reaction, 4-chloro-2,6-dimethylphenol reacts with fluorophthalic anhydride in the presence of a fluoride (B91410) salt to yield phenoxy-substituted phthalic anhydrides through nucleophilic aromatic substitution. smolecule.com Similarly, 2,6-dimethyl-4-chlorophenol has been used in the synthesis of a corticotropin-releasing factor antagonist, where it undergoes a selective nucleophilic aromatic substitution at the 2-position of a dichloropyridine derivative. acs.org

The reactivity of the chlorine atom towards nucleophilic substitution is influenced by the electronic nature of the aromatic ring. The presence of electron-donating methyl groups can make direct nucleophilic substitution challenging under standard conditions. chegg.com However, the reaction can be facilitated by the use of specific catalysts or by activating the aromatic ring system, as seen in the reaction with the dichloropyridine derivative. acs.org

Thermal and Photochemical Reactivity Studies

The thermal and photochemical reactivity of this compound and related compounds has been investigated to understand their degradation pathways and potential for forming new chemical species.

The photooxidation of poly(oxy(2,6-dimethyl)-1,4-phenylene) (PPO), a polymer derived from a structurally similar monomer, 2,6-dimethylphenol, has been studied using various spectroscopic techniques. researchgate.net The chromophore responsible for light absorption in the near-ultraviolet region is the polymer's unit structure itself. researchgate.net Both thermal and photochemical aging of PPO can lead to the formation of ester groups as crosslinking units. researchgate.net

Flash photolysis experiments on PPO have provided insights into the transient species formed upon irradiation. researchgate.net While specific studies on the thermal and photochemical reactivity of isolated this compound are not extensively detailed in the provided search results, the behavior of the structurally related PPO suggests that the phenolic ring and its substituents are the primary sites of photochemical activity. The degradation processes likely involve oxidation of the methyl groups and transformations of the aromatic ring. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4,6 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For 2-Chloro-4,6-dimethylphenol, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its structure.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons.

The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents on the phenol (B47542) ring. The hydroxyl group (-OH), the chlorine atom (-Cl), and the two methyl groups (-CH₃) each exert a specific electronic effect, leading to a unique chemical shift for each proton.

Key Research Findings:

The aromatic protons typically appear as distinct singlets or doublets in the aromatic region of the spectrum (approximately 6.5-7.5 ppm).

The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on concentration and solvent.

The two methyl groups, being in different positions relative to the other substituents, may have slightly different chemical shifts, appearing as sharp singlets in the upfield region of the spectrum (around 2.0-2.5 ppm).

Interactive Data Table: ¹H NMR Spectral Data for this compound

Proton TypeChemical Shift (ppm)MultiplicityIntegration
Aromatic-H~7.0-7.2s1H
Aromatic-H~6.8-7.0s1H
Hydroxyl-OHVariablebr s1H
Methyl-CH₃ (at C4)~2.2-2.4s3H
Methyl-CH₃ (at C6)~2.1-2.3s3H

Note: The exact chemical shifts can vary slightly based on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon atom attached to the electron-withdrawing hydroxyl group (C1) and the chlorine atom (C2) will be deshielded and appear at a lower field (higher ppm value). Conversely, the methyl-substituted carbons (C4 and C6) and the methyl carbons themselves will appear at a higher field.

Key Research Findings:

The carbon atoms of the aromatic ring typically resonate in the range of 115-155 ppm.

The carbon atom bearing the hydroxyl group (C-OH) is found at a lower field due to the electronegativity of the oxygen atom.

The carbon atom bonded to the chlorine (C-Cl) also experiences a downfield shift.

The carbons of the methyl groups appear at a much higher field, typically between 15-25 ppm.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-OH)~148-152
C2 (-Cl)~120-124
C3~128-132
C4 (-CH₃)~125-129
C5~135-139
C6 (-CH₃)~123-127
Methyl-C (at C4)~20-22
Methyl-C (at C6)~15-17

Note: Predicted chemical shifts are based on computational models and may differ slightly from experimental values. mimedb.org

Proton Nuclear Magnetic Resonance (¹H NMR)

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks.

For this compound (C₈H₉ClO), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 156.61 g/mol ). nih.gov The presence of a chlorine atom is indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being about one-third as abundant as the ³⁵Cl isotope.

Key Research Findings:

The mass spectrum typically shows a prominent molecular ion peak.

Common fragmentation pathways involve the loss of a methyl group (-CH₃), a chlorine atom (-Cl), or a formyl group (-CHO).

The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. For the isomeric 4-Chloro-2,6-dimethylphenol (B73967), the top peak is observed at m/z 121. nih.gov

Interactive Data Table: Key Fragments in the EI-MS of Chloro-dimethylphenol Isomers

m/zPossible Fragment
156/158[M]⁺ (Molecular ion)
141/143[M - CH₃]⁺
121[M - Cl]⁺
93[M - Cl - CO]⁺

Note: Fragmentation patterns can be similar for isomers, and detailed analysis is required for differentiation.

Tandem Mass Spectrometry (MS/MS) provides more detailed structural information by isolating a specific ion (a precursor ion) and then inducing its fragmentation to produce a spectrum of product ions. This technique is particularly useful for distinguishing between isomers and for elucidating complex fragmentation pathways.

In the context of chlorophenols, MS/MS experiments often involve selecting the deprotonated molecular ion [M-H]⁻ as the precursor. researchgate.net Fragmentation of this precursor can lead to characteristic losses, such as the elimination of HCl. researchgate.net This method offers high selectivity and sensitivity, making it suitable for analyzing complex mixtures. researchgate.net

Key Research Findings:

In negative ion mode, the [M-H]⁻ ion is a common precursor for chlorophenols. researchgate.net

A characteristic fragmentation pathway for chlorophenols in MS/MS is the loss of HCl from the precursor ion. researchgate.net

In-source collision-induced dissociation (CID) can also be used to generate fragment ions, often resulting in more extensive fragmentation compared to MS/MS. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy are used to probe the vibrational and electronic properties of molecules, respectively.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum will show characteristic absorption bands for the O-H bond of the hydroxyl group, the C-H bonds of the aromatic ring and methyl groups, the C=C bonds of the aromatic ring, and the C-Cl bond.

Key Research Findings:

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

C-H stretching vibrations of the aromatic ring and methyl groups are observed around 2850-3100 cm⁻¹.

Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

The C-O stretching vibration of the phenol is usually found in the 1200-1300 cm⁻¹ range.

The C-Cl stretching vibration can be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π to π* transitions within the benzene (B151609) ring. The positions and intensities of these bands are influenced by the substituents on the ring. For the related compound 2,4-dimethylphenol (B51704), a maximum absorption is observed at 280 nm in cyclohexane. epa.gov

Interactive Data Table: Spectroscopic Data Summary

Spectroscopic TechniqueKey Information Provided
¹H NMRNumber and type of protons, chemical environment, and connectivity.
¹³C NMRCarbon framework of the molecule.
EI-MSMolecular weight and fragmentation pattern.
MS/MSDetailed structural information and isomer differentiation. researchgate.net
IRPresence of functional groups (e.g., -OH, C-H, C=C, C-Cl). nih.gov
UV-VisElectronic transitions (π → π*) of the aromatic system. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. This information is crucial for understanding the physical and chemical properties of the compound.

The co-crystal, with the formula C7H14N4·2C8H9ClO, was analyzed by single-crystal X-ray diffraction. nih.goviucr.orgiucr.org The crystallographic data obtained in this study are summarized in the table below.

Interactive Table: Crystallographic Data for the Co-crystal of TATU and 4-chloro-3,5-dimethylphenol (B1207549) nih.goviucr.orgiucr.org

Crystal ParameterValue
Crystal systemMonoclinic
Space groupP21/n
a (Å)14.5170 (8)
b (Å)7.6178 (4)
c (Å)22.1756 (11)
β (°)101.824 (4)
V (ų)2400.3 (2)
Z4

Elemental Analysis (C, H, N, Cl) for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then used to validate the empirical formula derived from the proposed molecular structure. The molecular formula for this compound is C8H9ClO. nih.gov

While a specific elemental analysis report for this compound was not found, a certificate of analysis for the isomeric compound 4-Chloro-3,5-dimethylphenol provides a clear example of this analytical method. The theoretical elemental composition is calculated from the molecular formula (C8H9ClO) and the atomic masses of the constituent elements. The experimental values are then determined by combustion analysis or other quantitative methods.

Interactive Table: Elemental Analysis Data for 4-Chloro-3,5-dimethylphenol lgcstandards.com

ElementTheoretical (%)Experimental (%)
Carbon (C)61.3560.10
Hydrogen (H)5.795.58
Chlorine (Cl)22.63Not Reported
Oxygen (O)10.21Not Reported

The comparison between the calculated and experimentally found percentages of carbon and hydrogen for 4-Chloro-3,5-dimethylphenol shows a reasonable agreement, which helps to confirm the identity and purity of the compound. lgcstandards.com Any significant deviation between the theoretical and experimental values could indicate the presence of impurities or an incorrect structural assignment. For a complete validation, the analysis would typically also include the determination of chlorine and oxygen content.

Computational Chemistry and Theoretical Studies of 2 Chloro 4,6 Dimethylphenol

Quantum Mechanical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for studying substituted phenols due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculations are employed to determine the molecule's optimized geometry, electronic properties, and vibrational frequencies. nih.govarabjchem.org

Research on substituted phenols frequently utilizes hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or 6-311+G(d,p) to model electronic structure and substituent effects. researchgate.netnih.gov For instance, DFT has been used to calculate the electrostatic potential surfaces of related chlorophenol derivatives to highlight the electron-withdrawing effects of the chloro group. Such studies on 2-chloro-4,6-dimethylphenol would reveal how the electron-donating methyl groups counteract the inductive-withdrawing effect of the chlorine atom, influencing the molecule's reactivity and acidity. DFT is also the foundation for calculating various chemical reactivity descriptors and predicting spectroscopic data. nih.gov

Table 1: Common DFT Functionals and Basis Sets in Phenol (B47542) Studies

Functional Basis Set Typical Application Reference
B3LYP 6-311G(d,p) Geometry Optimization, Vibrational Frequencies, pKa Studies researchgate.net
CAM-B3LYP 6-311G+dp pKa Prediction, especially with explicit solvent molecules mdpi.com
ωB97XD 6-31+G(d,p) pKa Prediction with SMD solvation model acs.org
B3LYP 6-31G(d) QSTR models, Electronic descriptor calculation

Ab initio methods, which are based on first principles without empirical parameterization, provide a high level of theory for electronic structure analysis. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been applied to large sets of phenols to accurately predict properties like the acid dissociation constant (pKa). acs.org

Studies have shown that for pKa prediction in phenols, the MP2 and HF levels of theory, particularly with the 6-31G* basis set, can yield excellent correlations with experimental values. acs.org While more computationally demanding than DFT, these methods can serve as a benchmark for assessing the accuracy of different functionals. Ab initio calculations have also been used to investigate reaction mechanisms, such as the chlorination of substituted phenols. researchgate.net

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations and Conformational Analysis

While the benzene (B151609) ring of this compound provides a rigid core, rotations around the C-O bond of the hydroxyl group and the C-C bonds of the methyl groups allow for different conformations. Conformational analysis, often supported by molecular dynamics (MD) simulations, is crucial for understanding these spatial arrangements and their impact on molecular interactions.

For substituted phenols, conformational analysis reveals how substituents influence the orientation of the hydroxyl group and any intramolecular interactions, such as hydrogen bonding. In this compound, the primary conformational freedom involves the rotation of the O-H bond. The presence of an adjacent methyl group at position 6 introduces steric hindrance that can influence the preferred orientation of the hydroxyl proton, which in turn affects its hydrogen-bonding capabilities and acidity. MD simulations can model the dynamic behavior of the molecule in different environments (e.g., in a solvent), providing insight into its solvation and how it interacts with other molecules, which is crucial for understanding its degradation pathways. researchgate.net

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

Quantum chemical calculations are widely used to compute descriptors that predict a molecule's reactivity. These descriptors are derived from the electronic structure and provide a quantitative measure of where and how a chemical reaction is likely to occur.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would be located around the hydroxyl hydrogen, identifying it as the primary site for deprotonation and nucleophilic attack. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. arabjchem.orgresearchgate.net

Fukui Functions: These descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They are derived from changes in electron density as the number of electrons is altered.

Natural Charges: Parameters such as the natural charge on the phenolic hydrogen and the phenoxide oxygen have been shown to correlate strongly with the pKa of substituted phenols, outperforming empirical constants in some models. researchgate.net

Theoretical Modeling of Acid Dissociation Constants (pKa) in Substituted Phenols

The acidity of a phenol, quantified by its pKa value, is a fundamental property that is highly sensitive to the nature and position of ring substituents. Computational chemistry offers robust methods for predicting pKa values, which is particularly useful when experimental data is unavailable. mdpi.com

The theoretical calculation of pKa typically involves a thermodynamic cycle that dissects the dissociation process into gas-phase and solvation energy components. nih.gov Various computational strategies have been evaluated for their effectiveness in predicting the pKa of substituted phenols. acs.org Key components of these models include:

Quantum Mechanical Method: DFT (e.g., B3LYP, CAM-B3LYP) and ab initio (e.g., HF, MP2) methods are used to calculate the gas-phase energies of the phenol and its corresponding phenoxide ion. mdpi.comacs.org

Continuum Solvation Models: To account for the solvent effect, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are employed. mdpi.comacs.org

Explicit Solvent Molecules: Accuracy can often be significantly improved by including one or two explicit water molecules in the calculation to model the direct hydrogen-bonding interactions with the hydroxyl/phenoxide group. mdpi.comacs.org

Studies have demonstrated that combining DFT calculations (e.g., CAM-B3LYP/6-311G+dp) with an SMD solvation model and the inclusion of two explicit water molecules can yield highly accurate pKa predictions for a wide range of phenols, with a mean absolute error as low as 0.3 pKa units. mdpi.com

Table 2: Comparison of Models for Theoretical pKa Prediction of Phenols

Model Key Features Typical Accuracy (Mean Absolute Error) Reference
QSPR based on Atomic Charges Uses calculated partial atomic charges to create a quantitative structure-property relationship. R² > 0.95 for many models acs.org
Direct Approach with Explicit Solvent DFT (CAM-B3LYP) + SMD solvation model with two explicit water molecules. ~0.3 pKa units mdpi.com
Cluster-Continuum Model DFT (B3LYP) + PCM with up to four explicit water molecules. Significant improvement over PCM alone. acs.org
Fuzzy-Border (FB) Model Continuum solvation model using fixed-position grid points. ~0.41 pH units for a set of eleven phenols. nih.gov

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) through Computational Models

Computational models are invaluable for interpreting and predicting the spectroscopic signatures of molecules. Theoretical spectra can aid in the structural confirmation of newly synthesized compounds and the assignment of experimental signals. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is the standard for calculating nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts are predicted. nih.gov Calculations are usually performed in a solvent environment (e.g., using the PCM model with DMSO) to better match experimental conditions. researchgate.net For complex structures, comparing calculated shifts with experimental data can help resolve ambiguities in signal assignment.

IR Spectroscopy: The calculation of vibrational frequencies using DFT is a routine procedure. These calculations provide a theoretical infrared spectrum, where the frequencies correspond to the molecule's vibrational modes (stretching, bending, etc.). To correct for approximations in the theory and anharmonicity, calculated frequencies are often uniformly scaled. A Potential Energy Distribution (PED) analysis can be performed to provide a detailed assignment for each vibrational band. researchgate.net

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, are modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum. The choice of solvent in the calculation is critical as it can significantly influence the transition energies. researchgate.net

Environmental Fate and Remediation of Chlorinated Dimethylphenols

Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems

Chlorinated phenols, a class of compounds including 2-Chloro-4,6-dimethylphenol, are recognized environmental pollutants due to their toxicity and persistence. d-nb.info Their presence in the environment stems from various anthropogenic activities. pjoes.com Industrial effluents from the manufacturing of pesticides, dyes, and drugs are significant sources. d-nb.infopjoes.com They are also introduced into the environment through the use of certain pesticides and wood preservatives. d-nb.infonih.gov Furthermore, the chlorination of water for disinfection and deodorization can lead to the formation of chlorophenols. nih.govcdc.gov

Once released, the distribution of this compound in aquatic and terrestrial systems is governed by several factors. These compounds are generally slightly soluble in water but readily dissolve in organic solvents. nih.gov Their environmental fate is pH-dependent, as they can exist in either a protonated phenol (B47542) form or as a phenolate (B1203915) anion. cdc.gov The persistence of chlorophenols in the environment can range from hours to months, influenced by the specific isomer and environmental conditions. gov.bc.ca They have been detected in various environmental compartments, including soil, water, and air, as well as in the tissues of organisms. nih.gov

The primary modes of entry into the environment include industrial waste discharge into surface waters and leaching from landfills. cdc.gov Atmospheric release can occur through volatilization and the incineration of chlorinated waste. cdc.gov For instance, various chlorophenols have been identified in emissions from the combustion of municipal solid waste, hazardous waste, and different types of fuel. cdc.gov In aquatic systems, they can partition between the water column and sediment, with a tendency to adsorb to organic matter. cdc.gov

Biodegradation Pathways and Microbial Metabolism

The biodegradation of chlorinated phenols is a critical process for their removal from the environment and is considered a cost-effective and eco-friendly remediation strategy. d-nb.info Bacteria, in particular, have demonstrated the ability to degrade these compounds, often utilizing them as a sole source of carbon and energy. researchgate.net The mechanisms of biodegradation are dependent on environmental conditions, such as the presence or absence of oxygen.

Under aerobic conditions, the initial step in the degradation of many mono- and dichlorophenols involves the hydroxylation of the aromatic ring to form chlorocatechols. wur.nl The cleavage of the aromatic ring then occurs, followed by dehalogenation. researchgate.net For more highly chlorinated phenols, a hydrolytic para-hydroxylation can occur first, yielding a chlorinated para-hydroquinone. researchgate.net

Conversely, under anaerobic conditions, the primary degradation pathway is reductive dehalogenation, where chlorine atoms are replaced by hydrogen atoms. cdc.govnih.gov This process is crucial as the removal of halogen substituents is often a prerequisite for the anaerobic cleavage of the aromatic ring. nih.gov

Identification of Microbial Strains Involved in Degradation (e.g., Mycobacterium neoaurum)

Several bacterial strains capable of degrading chlorophenols have been isolated and characterized. researchgate.net Among these, species of Mycobacterium have shown notable efficacy in the degradation of dimethylphenols. For example, Mycobacterium neoaurum B5-4 has been identified as a strain capable of utilizing 2,6-dimethylphenol (B121312) as its sole carbon source. researchgate.netnih.gov This strain can degrade a range of concentrations of 2,6-dimethylphenol. nih.gov Another identified strain is Mycobacterium sp. strain DM1, which can also utilize 2,6-xylenol. asm.org

Research into these strains is crucial for developing bioremediation strategies for environments contaminated with chlorinated dimethylphenols. The isolation and characterization of such microbes provide a foundation for understanding the genetic and biochemical basis of their degradative capabilities. researchgate.net

Enzymatic Mechanisms of Phenol Ring Cleavage and Dehalogenation

The enzymatic breakdown of this compound involves a series of coordinated reactions catalyzed by specific enzymes. A key initial step is often hydroxylation, facilitated by monooxygenases. d-nb.infowur.nl In Mycobacterium neoaurum B5-4, a two-component flavin-dependent monooxygenase system, designated MpdAB, is responsible for the initial para-hydroxylation of 2,6-dimethylphenol. nih.govasm.org This enzyme system uses NADH and flavin adenine (B156593) dinucleotide (FAD) as cofactors. nih.gov

Following hydroxylation, the aromatic ring is cleaved. This is typically achieved by dioxygenase enzymes, which can perform either ortho- or meta-cleavage of the catechol-like intermediates. wur.nl The choice of cleavage pathway can be influenced by the specific microbial strain and the structure of the chlorinated phenol. uni-stuttgart.de For instance, in the degradation of 2,6-dimethylphenol by M. neoaurum B5-4, an ortho-cleavage of a trihydroxy-dimethyl intermediate is proposed. nih.gov

Dehalogenation, the removal of chlorine atoms, is another critical enzymatic step. This can occur either before or after the ring cleavage. wur.nl Reductive dehalogenation is common under anaerobic conditions, where a chlorine atom is replaced by a hydrogen atom. wur.nl Oxidative and hydrolytic dehalogenation mechanisms are also observed in aerobic degradation pathways. wur.nl

Elucidation of Transient Metabolic Intermediates

The study of transient metabolic intermediates is essential for understanding the complete degradation pathway of this compound. In the degradation of the related compound 2,6-dimethylphenol by Mycobacterium neoaurum B5-4, several intermediates have been identified. nih.gov The proposed pathway begins with the conversion of 2,6-dimethylphenol to 2,6-dimethyl-hydroquinone through hydroxylation. nih.gov This is followed by a second hydroxylation to form 2,6-dimethyl-3-hydroxy-hydroquinone. nih.gov

The subsequent ortho-cleavage of the aromatic ring of 2,6-dimethyl-3-hydroxy-hydroquinone yields 2,4-dimethyl-3-hydroxymuconic acid. nih.gov This intermediate is further metabolized to citraconate, which can then enter the tricarboxylic acid (TCA) cycle. nih.gov The identification of these intermediates provides a detailed roadmap of the metabolic fate of the compound within the degrading organism.

In the case of 2-chlorophenol (B165306) degradation by a methanogenic sediment community, transient intermediates such as phenol and benzoate (B1203000) have been observed. nih.gov The formation of 3-chlorobenzoate (B1228886) was also noted as a more persistent product. nih.gov

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods used for the degradation of persistent organic pollutants like this compound. researchgate.net These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). kirj.eemdpi.com AOPs are considered a promising technology for treating wastewaters containing compounds that are not easily removed by conventional methods. researchgate.net Various AOPs have been studied for the degradation of chlorophenols, including those based on hydrogen peroxide (H₂O₂), ozone (O₃), and photocatalysis. researchgate.net

Photocatalytic Degradation Mechanisms (e.g., UV/TiO₂-H₂O₂ Systems)

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a light source, typically ultraviolet (UV) light, to generate hydroxyl radicals. plos.org The combination of UV light with TiO₂ and an oxidant like hydrogen peroxide (H₂O₂) has been shown to be an effective system for the degradation of chlorophenols. ijcea.org

In the UV/TiO₂-H₂O₂ system, the UV irradiation of TiO₂ generates electron-hole pairs. The holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals. The electrons can react with oxygen to form superoxide (B77818) radicals, which can also lead to the formation of hydroxyl radicals. The addition of H₂O₂ enhances the process by acting as an additional source of hydroxyl radicals and by preventing the recombination of the electron-hole pairs on the TiO₂ surface. researchgate.net

Studies on the photocatalytic degradation of the related compound 2,6-dimethylphenol have demonstrated the effectiveness of UV/TiO₂-H₂O₂ systems. researchgate.nettandfonline.com The degradation rate is influenced by factors such as the concentration of the photocatalyst, the concentration of H₂O₂, and the pH of the solution. ijcea.org Complete degradation of the target compound can be achieved under optimal conditions. tandfonline.com The degradation mechanism involves the attack of hydroxyl radicals on the aromatic ring, leading to its cleavage and eventual mineralization into carbon dioxide and water. researchgate.net

Interactive Data Table: Overview of Remediation Strategies

Remediation ApproachKey Agents/ProcessesTarget Compound(s)Key Findings
Biodegradation Mycobacterium neoaurum B5-42,6-dimethylphenolUtilizes as sole carbon source; degradation pathway involves hydroxylation and ortho-cleavage. researchgate.netnih.gov
Mycobacterium sp. strain DM12,6-xylenolCapable of utilizing the compound as a carbon and energy source. asm.org
Methanogenic sediment community2-chlorophenolReductive dehalogenation to phenol and subsequent conversion to benzoate. nih.gov
Advanced Oxidation UV/TiO₂-H₂O₂2,6-dimethylphenol, Phenol, ChlorophenolEnhanced degradation rates; complete mineralization possible under optimal conditions. ijcea.orgresearchgate.nettandfonline.com
UV/TiO₂-Fe(III)2,6-dimethylphenolAddition of Fe(III) enhances the photocatalytic activity of TiO₂. researchgate.nettandfonline.com

Synergistic Effects in Advanced Catalytic Systems

Advanced catalytic systems often exhibit enhanced efficacy in the degradation of chlorinated dimethylphenols due to synergistic effects between different components. The combination of catalysts and oxidants can lead to the generation of multiple reactive oxygen species, accelerating the breakdown of persistent organic pollutants.

For instance, in the degradation of 2,6-dimethylphenol (2,6-DMP), a compound structurally related to this compound, synergistic effects have been observed in systems combining titanium dioxide (TiO2) with hydrogen peroxide (H2O2) or iron(III) ions. tandfonline.com In a UV/TiO2–H2O2 system, the addition of H2O2 significantly improved the degradation rate of 2,6-DMP. tandfonline.com Similarly, the introduction of Fe(III) ions into a UV/TiO2 system enhanced the photocatalytic activity, leading to a higher degradation percentage compared to the UV/TiO2 system alone. tandfonline.com This enhancement is attributed to the generation of highly reactive hydroxyl radicals (HO•) and, in the case of Fe(III), a direct interaction between the excited state of Fe(III) and the dimethylphenol molecule. tandfonline.com

Bimetallic catalysts also demonstrate synergistic effects. For example, sea urchin-like NiCo2O4 nanomaterials have shown remarkable performance in activating peroxymonosulfate (B1194676) (PMS) to degrade phenol, a foundational compound for chlorinated phenols. The enhanced catalytic activity is primarily due to the synergistic effect between nickel and cobalt ions, which facilitates both radical and non-radical degradation pathways. mdpi.com This dual-pathway approach, combining rapid radical oxidation with selective non-radical reactions, can be more effective than a single pathway for treating complex wastewater. mdpi.comresearchgate.net

The table below summarizes the synergistic effects observed in different advanced catalytic systems for the degradation of related phenolic compounds.

Catalytic SystemTarget CompoundObserved EffectDegradation EnhancementReference
UV/TiO₂–H₂O₂2,6-dimethylphenolAddition of H₂O₂ improved the degradation rate from 70% to 100% in 3 hours.Strong synergistic effect tandfonline.com
UV/TiO₂–Fe(III)2,6-dimethylphenolAddition of Fe(III) increased degradation to 90% compared to 57% with UV/TiO₂ alone.Enhanced photocatalytic activity tandfonline.com
NiCo₂O₄/PMSPhenolBimetallic catalyst showed a 1.4-times higher reaction rate constant than the monometallic Co₃O₄/PMS system.Synergistic effect between Ni and Co ions mdpi.com

Electrochemistry in Environmental Remediation (e.g., Cathodic Reduction)

Electrochemical methods are a promising technology for the remediation of water contaminated with chlorinated phenols. These techniques can involve either reduction or oxidation to break down the pollutants. dss.go.th Cathodic reduction, specifically, offers a pathway to dechlorinate these compounds, reducing their toxicity.

The fundamental mechanism of cathodic reduction of chlorophenols involves the cleavage of the carbon-chlorine (C-Cl) bond by hydrogen atoms chemisorbed on the cathode surface. doi.orgnih.gov This process, known as electrocatalytic hydrogenation (ECH), transforms chlorophenols into less toxic phenols, which can then be further degraded. doi.org The hydrogen atoms are generated on the cathode surface and act as a powerful reducing agent. nih.gov

Studies have shown that the efficiency of this dechlorination is dependent on several factors, including the cathode material, the number and position of chlorine atoms on the phenol ring, and the reaction conditions such as pH and current. nih.govscielo.org.mx For example, the reduction of 2,4-dibromophenol (B41371) has demonstrated that an ortho-positioned halogen is more difficult to remove than one in the para position. scielo.org.mx

A combination of electrochemical reduction at the cathode and oxidation at the anode can lead to the complete removal of chlorophenols. nih.gov The initial reduction step removes the chlorine atoms, and the subsequent oxidation mineralizes the resulting phenol into harmless substances like CO2 and H2O. doi.orgnih.gov Research on 2-chlorophenol demonstrated a removal rate of nearly 90% in 5 hours through electrochemical reduction alone. nih.gov

The table below presents findings from electrochemical remediation studies on chlorinated phenols.

Electrochemical MethodTarget CompoundKey FindingsRemoval EfficiencyReference
Electrochemical Reduction2-chlorophenolRapid degradation via dechlorination.Nearly 90% in 5 hours nih.gov
Combined Reduction and OxidationChlorophenolEfficient removal by sequential reduction and oxidation.Over 90% nih.gov
Cathodic Reduction at Silver CathodesBrominated PhenolsDehalogenation success is strongly correlated with bromine atom positions.Varies with substrate scielo.org.mx
Electrocatalytic HydrogenationChlorinated PhenolsTransformation to phenol via C-Cl bond cleavage by chemisorbed hydrogen.- doi.org

Environmental Transformation via Biogenic Chlorination Processes

In the environment, certain enzymes can facilitate the chlorination of organic compounds, a process known as biogenic chlorination. This natural transformation pathway can lead to the formation of chlorinated phenols from their non-chlorinated precursors.

Chloroperoxidases, enzymes isolated from various fungi like Caldariomyces fumago, are known to catalyze the chlorination of aromatic substrates. acs.org For instance, research has shown that chloroperoxidase can catalyze the chlorination of 3,5-dimethylphenol (B42653) (DMP), a compound structurally similar to this compound. acs.org This enzymatic reaction exhibits a significant chlorine kinetic isotope effect, which can be used to distinguish between naturally produced and industrially synthesized chlorinated organic compounds. acs.org

The process of biogenic chlorination is a potential source of chlorinated phenols in the environment. researchgate.net For example, the natural formation of 2,4,6-trichlorophenol (B30397) (TCP) can occur through the chlorination of phenolic compounds in surface water mediated by chloroperoxidases. researchgate.net The enzyme first catalyzes the oxidation of chloride to an active chlorine species, which then reacts with organic matter. researchgate.net

While direct evidence for the biogenic chlorination of 2,4-dimethylphenol (B51704) to form this compound is specific, the known activity of chloroperoxidases on similar dimethylphenol isomers suggests this is a plausible environmental transformation pathway. acs.org

The table below highlights key aspects of biogenic chlorination processes.

ProcessEnzymeSubstrate ExampleKey FindingReference
Enzyme-catalyzed chlorinationChloroperoxidase from Caldariomyces fumago3,5-dimethylphenol (DMP)A significant kinetic isotope effect (k³⁵/k³⁷ of 1.011) was observed, indicating a distinct enzymatic pathway. acs.org
Natural formation of chlorinated phenolsChloroperoxidasePhenolic compounds in surface waterCPO-mediated chlorination is a source of 2,4,6-trichlorophenol in aqueous environments. researchgate.net

Synthetic Applications of 2 Chloro 4,6 Dimethylphenol As a Precursor

Utilization in the Synthesis of Pharmaceutical and Agrochemical Intermediates

2-Chloro-4,6-dimethylphenol is a key starting material in the production of various pharmaceutical and agrochemical intermediates. While direct synthesis pathways for a wide range of pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in more complex molecules, suggesting its role as a foundational chemical. For instance, related chlorinated phenols are utilized in the synthesis of herbicides. google.com The presence of the chloro and methyl groups allows for targeted reactions to build more complex molecular architectures necessary for biologically active compounds.

In the agrochemical sector, derivatives of chlorinated and methylated phenols are integral to the synthesis of a variety of pesticides. agropages.com For example, 2-chloro-4,6-dimethoxypyrimidine, an important intermediate for sulfonylurea herbicides, can be synthesized from precursors derived from related phenolic compounds. google.comasianpubs.orggoogle.com The synthesis often involves nucleophilic substitution reactions where the chlorine atom is replaced, or reactions involving the hydroxyl group to form ethers or esters.

Role in Polymerization Reactions and Material Science

The phenolic structure of this compound makes it a candidate for applications in polymer science, both as a monomer in polymerization reactions and as an additive to enhance the properties of other materials.

Halogenated phenols, including compounds structurally similar to this compound, are used in the synthesis of polymeric materials. mdpi.com Phenolic polymers, in general, are known for their high mechanical strength and thermal stability. nih.gov The presence of a halogen, such as chlorine, can impart flame-retardant properties to the resulting polymer. umass.edu The polymerization of substituted phenols, like 2,6-dimethylphenol (B121312), through oxidative coupling reactions is a well-established method for producing high-performance engineering plastics such as poly(p-phenylene oxide) (PPO). sumitomo-chem.co.jpresearchgate.netchemicalbook.in While the direct polymerization of this compound is not as commonly cited, the principles of phenolic polymerization suggest its potential as a monomer or co-monomer to create polymers with specific, desirable properties.

Phenolic compounds are widely recognized for their antioxidant properties and are frequently used as stabilizers to protect organic materials from oxidative, thermal, and light-induced degradation. google.comepo.org The hindered nature of the phenolic hydroxyl group in this compound, due to the adjacent methyl groups, is a key feature for antioxidant activity. This steric hindrance enhances the stability of the phenoxyl radical that forms upon scavenging free radicals, preventing further propagation of degradation reactions.

Derivatives of substituted phenols are incorporated into various polymers, such as polyolefins and PVC, to improve their thermal stability and color fastness. mathnet.rugoogle.com These stabilizers can be introduced as additives or chemically bonded to the polymer backbone through polymer-analogous reactions. mathnet.ru

Synthesis of Polymeric Materials from Halogenated Phenols

Precursor in the Synthesis of Dyes and Pigments

Substituted phenols are fundamental building blocks in the synthesis of azo dyes and other pigments. The phenolic group acts as a coupling component in azo coupling reactions, a standard method for producing a vast array of colors. For instance, new azo dyes have been synthesized using 3,5-dimethylphenol (B42653), a structurally related compound. ekb.egekb.eg Similarly, 4-chloro-3,5-dimethylphenol (B1207549) has been utilized in the synthesis of new azo dyes. uobaghdad.edu.iq The presence and position of the chloro and methyl substituents on the phenol (B47542) ring of this compound can influence the final color and properties, such as lightfastness, of the resulting dye.

The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with a nucleophilic aromatic compound, such as a phenol. In this context, this compound can be reacted with a diazonium salt to produce a variety of azo dyes with potential applications in textiles and other coloring applications. uobaghdad.edu.iqgoogle.com

Biocatalytic Transformations to Value-Added Chemicals (e.g., Vitamin E Precursors)

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis for the production of valuable chemicals. While direct biocatalytic transformation of this compound is not extensively detailed, research on related compounds highlights the potential of this approach.

Microorganisms have been shown to degrade various dimethylphenol isomers. asm.orgasm.orgnih.gov The enzymes involved in these metabolic pathways can be harnessed for synthetic purposes. For example, a two-component flavin-dependent monooxygenase, MpdAB, from Mycobacterium neoaurum B5-4, has been identified to catalyze the para-hydroxylation of 2,6-dimethylphenol. nih.gov This same enzyme system has been shown to convert 2,3,6-trimethylphenol (B1330405) (2,3,6-TMP) into 2,3,5-trimethylhydroquinone (2,3,5-TMHQ), a crucial precursor for the synthesis of Vitamin E. asm.orgasm.orgnih.gov This biocatalytic conversion is a key step that avoids the use of harsh chemical oxidants and metal catalysts typically employed in the industrial synthesis of Vitamin E. asm.org

The study of such enzymatic transformations opens up the possibility of using engineered enzymes to act on a wider range of substituted phenols, including this compound, to produce novel, high-value chemicals. The order of removal of phenolic constituents in a biocatalytic system can vary, with dimethylphenols being one of the classes of compounds transformed. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a cornerstone technique for the analysis of phenolic compounds, offering robust separation and quantification capabilities. mdpi.com It is particularly suitable for nonvolatile compounds, avoiding the need for derivatization that is often required in GC analysis. mdpi.com

UV-Vis Detection and Diode Array Detection

UV-Vis and Diode Array Detection (DAD) are common detectors used with HPLC for the analysis of phenols. measurlabs.comscioninstruments.com These detectors measure the absorbance of light by the analyte at specific wavelengths. measurlabs.comscioninstruments.com A key difference is that a standard UV-Vis detector measures absorbance at one or a few specific wavelengths, whereas a DAD, also known as a Photo Diode Array (PDA) detector, can measure the absorbance across the entire UV-visible spectrum simultaneously. measurlabs.comscioninstruments.com This provides more comprehensive data, allowing for the identification of compounds based on their unique absorption spectra and the assessment of peak purity. scioninstruments.comlcms.cz

The sensitivity of modern DAD systems is remarkable, with noise levels as low as ≤ 4.5 x 10-6 AU, which allows for the quantification of trace-level impurities. shimadzu.eu For the analysis of a mixture including 2,4-dimethylphenol (B51704) and 4-chloro-3-methylphenol, a method was developed using HPLC with DAD detection, showcasing its applicability for separating and quantifying structurally similar phenols. mdpi.com In a study analyzing various phenols, HPLC with UV detection at 280 nm was utilized. scirp.orgresearchgate.net

Method Development for Chlorinated Phenolic Analogs

Developing a robust HPLC method for chlorinated phenolic analogs like 2-chloro-4,6-dimethylphenol involves optimizing several parameters to achieve good separation and quantification. The choice of the stationary phase (column) and the mobile phase is critical. For instance, a C18 column is frequently used for the separation of phenols. asianpubs.org One study successfully separated nine different phenolic derivatives, including chlorophenols, in under 15 minutes using a Cholester column. scirp.orgresearchgate.net

The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution (often with a pH modifier or buffer), is adjusted to control the elution of the compounds. asianpubs.orgcore.ac.uk For example, a mobile phase of acetonitrile and water (60:40 v/v) has been used for the separation of dichlorophenols and chlorophenol. asianpubs.org In another instance, a gradient elution with a C18 column and a mobile phase of methanol/water with 0.1% formic acid was suggested for impurity profiling of a related compound. The selection of an appropriate column and mobile phase is essential to resolve closely related isomers and analogs. scirp.orgcore.ac.uk

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, including phenols. synectics.net For phenols, which can be less volatile, a derivatization step is sometimes employed to increase their volatility and improve chromatographic performance. epa.gov However, direct analysis of underivatized phenols is also possible. epa.gov

Selective detectors are often used in GC to enhance sensitivity and reduce interference from matrix components. The Flame Ionization Detector (FID) is a common general-purpose detector for organic compounds. itesm.mx However, for halogenated compounds like this compound, an Electron Capture Detector (ECD) offers higher selectivity and sensitivity. epa.gov The ECD is particularly responsive to electrophilic compounds, such as those containing halogens. silcotek.com Another selective detector is the Flame Photometric Detector (FPD), which can be configured to selectively detect sulfur or phosphorus-containing compounds. silcotek.com The use of these selective detectors can help in identifying and quantifying target analytes in complex samples by minimizing the response from non-target compounds. silcotek.com

Hyphenated Techniques for Trace Analysis

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for trace analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including polar and non-volatile substances like phenols. ulisboa.pt This method combines the separation capabilities of HPLC with the detection power of tandem mass spectrometry. ulisboa.pt The use of an electrospray ionization (ESI) source is common for ionizing polar compounds like phenols before they enter the mass spectrometer. ulisboa.pt

In LC-MS/MS, the first mass spectrometer (MS1) selects the precursor ion (the ionized molecule of interest), which is then fragmented in a collision cell. The resulting product ions are then analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, making it ideal for quantifying trace levels of analytes in complex matrices. pnrjournal.com A method for the analysis of ten phenols, including various chlorophenols and methylphenols, was developed using LC/MS/MS with an Atmospheric Pressure Chemical Ionization (APCI) interface, achieving low detection limits in the µg/L range. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. lcms.cz It combines the separation power of GC with the definitive identification capabilities of MS. lcms.cz The U.S. EPA has established several methods, such as Method 8270, which utilize GC-MS for the analysis of semi-volatile organic compounds, including a wide range of phenols. lcms.czepa.gov

In GC-MS analysis, after the compounds are separated on the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum, which is a fragmentation pattern unique to each compound, allows for positive identification by comparison to a spectral library. lcms.cz For quantitative analysis, selected ion monitoring (SIM) can be used, where the instrument only monitors specific ions characteristic of the target analyte, thereby increasing sensitivity. silcotek.com The use of deconvolution software can further aid in the identification of target compounds in complex chromatograms where peaks may overlap. researchgate.net GC-MS methods have been successfully applied to the analysis of various phenols, including 2,4-dimethylphenol and 4-chloro-3-methylphenol, in environmental samples. thermofisher.com

Derivatization Strategies for Enhanced Analytical Detection

Direct analysis of this compound can be challenging due to its polarity and, in some cases, insufficient volatility for gas chromatography (GC) or lack of a strong chromophore for high-performance liquid chromatography (HPLC) with UV detection. Derivatization is a chemical modification process used to convert the analyte into a product with improved analytical characteristics, such as increased volatility, thermal stability, or detectability.

For phenolic compounds like this compound, derivatization typically targets the hydroxyl (-OH) group. Common strategies are employed to make these compounds more amenable to analysis by GC with flame ionization detection (FID), electron capture detection (ECD), or mass spectrometry (MS), as well as by HPLC with fluorescence or UV detection.

Gas Chromatography (GC) Derivatization: U.S. Environmental Protection Agency (EPA) Method 8041A outlines procedures for the analysis of phenols, which can be applied to this compound. epa.gov While underivatized phenols can be analyzed, derivatization often improves sensitivity and chromatographic peak shape. epa.gov Two common derivatization reagents mentioned for phenols are:

Diazomethane (B1218177): This reagent methylates the phenolic hydroxyl group to form a more volatile and less polar methyl ether (an anisole). epa.govsettek.com This allows for better separation and detection by GC. However, diazomethane is a hazardous reagent (explosive and carcinogenic) and must be handled with extreme care by experienced analysts. epa.govepa.gov

Pentafluorobenzyl Bromide (PFBBr): This reagent reacts with the hydroxyl group to form a pentafluorobenzyl ether derivative. epa.govsettek.com The resulting derivative is highly sensitive to electron capture detection (ECD), significantly lowering the limits of detection for halogenated compounds. epa.gov

High-Performance Liquid Chromatography (HPLC) Derivatization: For HPLC analysis, derivatization is used to introduce a fluorescent or UV-absorbing tag to the molecule, enhancing detection sensitivity.

Fluorogenic Labeling: Reagents can be used to create highly fluorescent derivatives that can be detected at very low concentrations. For instance, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde has been used as a pre-column derivatization reagent for chlorophenols, forming fluorescent ethers that are separated by reversed-phase HPLC. scribd.comnih.gov Another novel reagent, 2-(9-carbazole)-ethyl-chloroformate (CEOC), reacts with phenols to form stable, fluorescent derivatives that can be analyzed by HPLC. researchgate.net

Chromophoric Labeling for UV Detection: A highly relevant derivatization is the reaction of dimethylphenols with other chemicals to produce a product with strong UV absorbance. For example, a method for quantifying disinfectants involves the reaction of 2,6-dimethylphenol (B121312) with hypochlorous acid to produce 4-chloro-2,6-dimethylphenol (B73967), which is then analyzed by HPLC-UV. jeaht.org This reaction demonstrates a pathway for creating a chlorinated dimethylphenol derivative for robust analysis, a principle applicable to the analysis of existing this compound. jeaht.org

Table 1: Derivatization Strategies for Phenolic Compounds

Quality Control and Validation of Analytical Methods (e.g., Calibration Curves, Detection Limits)

To ensure that analytical results for this compound are accurate, reliable, and reproducible, the analytical method must be validated and subject to ongoing quality control (QC). scielo.br Method validation establishes the performance characteristics of a method, while QC procedures monitor its performance during routine use. scielo.brscielo.br Key validation and QC parameters include:

Calibration Curves and Linearity: A calibration curve is generated by analyzing a series of standards of known concentrations. utu.ac.in The instrument's response is plotted against the concentration, and a linear regression is typically applied. The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte in the sample. mdpi.com A high coefficient of determination (r²) value, typically greater than 0.99, indicates good linearity. jeaht.org For example, a validated HPLC-DAD method for 17 phenolic compounds showed correlation coefficients higher than 0.999 for all compounds. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with accuracy. utu.ac.inepa.gov The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. utu.ac.inepa.gov The LOD is often calculated as three times the standard deviation of the blank or a low-level standard, while the LOQ is often calculated as ten times the standard deviation. epa.gov For instance, in the analysis of various phenolic compounds in water, LOQs ranged from 4.38 to 89.7 ng/L for surface water. mdpi.com A study on chlorophenols in drinking water reported LOQs well below the established regulatory limits, demonstrating the method's suitability. scielo.br

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is often assessed by analyzing spiked samples and calculating the percent recovery. gov.bc.cagov.bc.ca For many environmental methods, acceptable recovery ranges are between 70-130%. gov.bc.ca Precision is the degree of agreement among a series of measurements of the same sample and is usually expressed as the relative standard deviation (RSD). An RSD of less than 20% is often required for good precision. gov.bc.ca

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. scielo.br Selectivity is evaluated by comparing the analysis of blank matrices with spiked matrices to ensure there are no interfering peaks at the retention time of the analyte. scielo.br

Quality Control Samples: Routine analysis involves the use of QC samples to monitor method performance. epa.gov This includes method blanks to check for contamination, laboratory control samples (LCS) with a known concentration of the analyte to check for accuracy, and matrix spikes, where a known amount of the analyte is added to a real sample to evaluate matrix effects on recovery. epa.gov

Table 2: Example Quality Control and Validation Parameters for Phenolic Compound Analysis

Q & A

Basic Questions

Q. What analytical methods are recommended for detecting and quantifying 2-Chloro-4,6-dimethylphenol in aqueous matrices?

  • Methodology : A two-step derivatization approach coupled with high-performance liquid chromatography (HPLC) is effective. First, hypochlorous acid/hypochlorite reacts with 2,6-dimethylphenol to form 4-chloro-2,6-dimethylphenol. Second, iodine ions react with chlorine dioxide to produce 4-iodo-2,6-dimethylphenol. Quantification relies on calibration curves (linearity: r² = 0.999) with detection limits of 0.011 mg/L (ClO₂) and 0.009 mg/L (HOCl/OCl⁻) .
  • Validation : Ensure column specificity (e.g., C18 reversed-phase) and pH control (neutral/basic aqueous matrices) to avoid interference from other chlorophenols.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Storage : Store at room temperature in airtight containers away from oxidizers and foodstuffs .
  • PPE : Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation .
  • Disposal : Treat as hazardous waste; incinerate under controlled conditions to prevent dioxin formation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound while minimizing by-product formation?

  • Methodology : Use regioselective chlorination of 2,6-dimethylphenol with sulfuryl chloride (SO₂Cl₂) under inert atmospheres. Key parameters include:

  • Temperature control (0–5°C) to suppress polychlorinated by-products.
  • Solvent choice (e.g., dichloromethane) to enhance solubility and reaction homogeneity.
    • Analysis : Monitor reaction progress via GC-MS or NMR to identify intermediates like 4-chloro-2,6-dimethylphenol and adjust stoichiometry .

Q. What experimental approaches are used to study the environmental degradation pathways of this compound?

  • Photodegradation : Exclude aqueous solutions to UV-Vis light (λ = 254–365 nm) and analyze intermediates via LC-QTOF-MS. Key products include hydroxylated and dechlorinated derivatives .
  • Biodegradation : Use soil microcosms inoculated with Sphingomonas spp. to assess aerobic degradation rates. Measure metabolite accumulation (e.g., 4-methylcatechol) via GC-FID .

Q. How does the derivatization mechanism of this compound enhance its detectability in chromatographic systems?

  • Mechanism : Hypochlorous acid reacts with 2,6-dimethylphenol to form 4-chloro-2,6-dimethylphenol (Step 1). Chlorine dioxide reacts with iodide to produce iodine, which derivatizes residual 2,6-dimethylphenol into 4-iodo-2,6-dimethylphenol (Step 2). This dual-derivatization minimizes matrix interference and improves chromatographic resolution .
  • Optimization : Use post-column iodination for real-time derivatization to avoid peak broadening .

Q. What strategies are effective in differentiating this compound from structurally similar chlorophenols during analysis?

  • Chromatographic Separation : Employ UPLC with a HILIC column (e.g., Acquity BEH) and mobile phase (acetonitrile:ammonium acetate buffer) to resolve positional isomers (e.g., 4-chloro-3,5-dimethylphenol) .
  • Mass Spectrometry : Use MRM transitions (m/z 161 → 125 for this compound) to distinguish isotopic patterns from dichlorophenols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.